Cytidine-5'-triphosphate disodium

Description

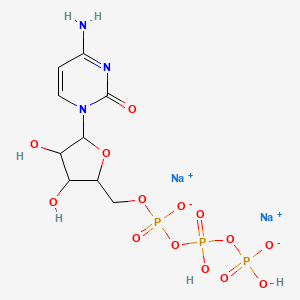

Cytidine-5'-triphosphate disodium (CTP) is a nucleotide triphosphate with the molecular formula C₉H₁₄N₃Na₂O₁₄P₃ and a molecular weight of 527.12 g/mol (CAS: 36051-68-0) . It is an endogenous metabolite critical for nucleic acid synthesis, lipid biosynthesis, and cellular energy transfer . CTP serves as a substrate for RNA polymerases and is integral to pyrimidine metabolism . Its disodium salt form enhances water solubility (150 mg/mL at 25°C) and stability under recommended storage conditions (-20°C, dry) .

CTP also regulates gene expression and participates in enzymatic reactions, such as the synthesis of cardiolipin—a key mitochondrial membrane phospholipid—via the cytidine diphosphate-diacylglycerol (CDP-DAG) pathway . Additionally, CTP acts as a P2X4 purinergic receptor agonist, influencing ion channel activity and cellular signaling .

Properties

IUPAC Name |

disodium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQMDTRPCFJJND-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3Na2O14P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Differences

CTP belongs to the pyrimidine nucleotide family, differing from purine nucleotides (e.g., ATP, GTP) in its cytosine base. Key structural analogs and their roles include:

| Compound | Phosphate Groups | Key Roles | Molecular Weight (g/mol) |

|---|---|---|---|

| Cytidine | 0 | Nucleoside precursor for nucleotide synthesis | 243.20 |

| CMP | 1 | Intermediate in nucleotide metabolism; substrate for kinases | 323.20 |

| CDP | 2 | Precursor for phospholipid biosynthesis (e.g., CDP-choline pathway) | 403.12 |

| CTP | 3 | RNA synthesis, lipid biosynthesis, P2X4 receptor activation | 527.12 |

| ATP | 3 (Adenine base) | Energy currency, purinergic signaling | 507.18 |

| UTP | 3 (Uracil base) | Glycogen synthesis, RNA synthesis | 484.11 |

Metabolic and Enzymatic Roles

- CTP vs. ATP/GTP : While ATP and GTP are purine nucleotides central to energy transfer and G-protein signaling, CTP is specialized for pyrimidine metabolism and membrane phospholipid synthesis. For example, CTP synthase (PyrG) catalyzes the conversion of UTP to CTP, a step targeted by antibacterial agents like crizotinib .

- CTP vs. UTP : Both are pyrimidine triphosphates, but UTP is primarily involved in glycogen synthesis and extracellular signaling (e.g., UDP-glucose formation), whereas CTP is critical for RNA elongation and cardiolipin biosynthesis .

Pharmacological and Clinical Relevance

- Cancer Metabolism: In chronic lymphocytic leukemia (CLL), CTP levels in B-cells are significantly reduced (107 pmol/10⁷ cells vs. 313 pmol/10⁷ cells in normal B-cells), correlating with impaired nucleotide pools and disease progression . Conversely, elevated CTP in tumor-adjacent skin tissues of cutaneous T-cell lymphoma (CTCL) mice suggests metabolic reprogramming linked to 5-phospho-α-D-ribose 1-diphosphate (PRPP) accumulation .

- Antibacterial Applications : CTP supplementation reverses bacterial growth inhibition caused by crizotinib, highlighting its role in counteracting pyrimidine metabolism disruption .

- Modified Derivatives: N4-alkyloxyimino-CTP derivatives (e.g., Compound 19 in ) exhibit altered binding properties for targeted therapies, though their stability and efficacy require further study.

Solubility and Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.